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Clinical Efficacy and Trial Evidence

The most robust evidence for this combination comes from the SERENA-6 Phase III trial [1] [2] [3]. This
study investigated switching to camizestrant plus a CDK4/6 inhibitor versus continuing with an aromatase
inhibitor (AI) plus a CDK4/6 inhibitor in the first-line setting upon detection of an emergent ESRI mutation

in circulating tumor DNA (ctDNA), but before radiographic disease progression.

Table 1: Key Efficacy Outcomes from the SERENA-6 Phase lli
Trial

. Aromatase .
. Camizestrant + o Hazard Ratio (HR) & p-
Endpoint . Inhibitor +
CDKa4/6i (n=155) ) value
CDKA4/6i (n=155)

Median PFS (Investigator) 16.0 months 9.2 months HR 0.44 (95% CI1 0.31-
0.60); p<0.00001 [1]

Risk Reduction of 56% reduction -- - [1]
Progression/Death
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Endpoint

Time to Deterioration in

Aromatase

Camizestrant +
CDK4/6i (n=155)

Global Health Status/QoL

PFS2 (Interim Analysis) --

This trial demonstrated a consistent PFS benefit across all three CDK4/6 inhibitors and clinically relevant
subgroups [1] [2]. Earlier phase I data from the SERENA-1 trial also support the combination's activity in
heavily pre-treated populations, showing a clinical benefit rate (CBR24) of 49.5% and a median PFS of 7.4

months [4] [5].

23.0 months

Inhibitor +

Hazard Ratio (HR) & p-

value

CDK4/6i (n=155)

6.4 months

HR 0.53 (95% CI 0.33—
0.82) [1]

HR 0.52 (95% CI 0.33-
0.81); Trend favoring
camizestrant arm [1]

Pharmacokinetic and Pharmacodynamic Profile

Understanding the PK/PD characteristics of each agent is crucial for predicting drug-drug interactions and

efficacy.

Table 2: Pharmacokinetic and Metabolic Properties

Property Camizestrant Palbociclib Ribociclib Abemaciclib
Approved 75 mg once daily 125 mg once daily =~ 600 mg once 150 mg twice daily
Dosing in (Phase lll dose) [4] (21 days on/7 off) daily (21 days [3]

Combination

Median Tmax

Estimated Half-
life

~4 hours postdose
[4]

9.5t0 17 hours [4]

[3]

Information not in
sources

Information not in
sources

on/7 off) [3]

Information not
in sources

Information not
in sources

Information not in
sources

Information not in
sources
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Property

Primary
Metabolic
Pathway

CYP3A4
Interaction
Profile

Transporter
Interactions

Abbreviations: T~max~: Time to maximum concentration; DDI: Drug-drug interaction.

Camizestrant

CYP3A4 [4]

No clinically
meaningful DDIs
observed in
combinations [4]

Information not in
sources

Palbociclib

CYP3A4,

SULT2A1 [6] [7]

Sensitive substrate

[7]

ABCB1/ABCG2

substrate [7]

Ribociclib

CYP3A4 [6] [7]

Strong inhibitor
and sensitive
substrate [7]

ABCB1
substrate and
inhibitor [7]

Abemaciclib

CYP3A4 [6] [7]

Sensitive substrate

[7]

ABCBL1 substrate
and inhibitor; better
CNS penetration

[7]

The diagram below illustrates the core mechanistic pathway and the pharmacokinetic interactions between

these agents.
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Recommended Experimental Protocols

SERENA-6-Inspired ctDNA-Guided Intervention Protocol

This protocol is designed to mimic the innovative design of the Phase III trial for evaluating early

intervention upon resistance emergence [1] [2].

¢ Objective: To assess the efficacy of switching to camizestrant + CDK4/6 inhibitor versus continuing
standard-of-care endocrine therapy + CDK4/6 inhibitor upon detection of emergent ESR1 mutations

© 2026 Smolecule. All rights reserved. 4/8 Tech Support


https://www.smolecule.com/products/s1965369?utm_src=pdf-body-img
https://www.astrazeneca-us.com/media/press-releases/2025/Camizestrant-reduced-the-risk-of-disease-progression-or-death-by-56-in-patients-with-advanced-HR-positive-breast-cancer-with-an-emergent-ESR1-tumor-mutation-in-SERENA-6-Phase-III-trial.html
https://www.astrazeneca.com/content/astraz/media-centre/press-releases/2025/camizestrant-improved-pfs-in-1l-hr-breast-cancer.html
https://www.smolecule.com/products/s1965369?utm_src=pdf-body
https://www.smolecule.com/products/s1965369?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Technique Innovation & Translatability

S m O | e C u | e Specifications & Pricing

in ctDNA without radiographic progression.

e Patient Population: Adults with HR+/HER2- advanced breast cancer, receiving 1st-line Al
(anastrozole or letrozole) + CDK4/6 inhibitor (palbociclib, ribociclib, or abemaciclib) for 26 months
without disease progression.

e ctDNA Monitoring & Randomization:

o Collect plasma samples at baseline and at routine tumor imaging visits (e.g., every 8-12
weeks).

o Use a validated ctDNA assay (e.g., digital droplet PCR or next-generation sequencing) to
centrally test for ESR1 mutations.

o Upon confirmation of an emergent ESR1 mutation, randomize patients.

e Dosing Regimen:

o Intervention Arm: Camizestrant 75 mg orally once daily continuously + the same CDK4/6
inhibitor (at the standard dose: palbociclib 125 mg, ribociclib 600 mg, or abemaciclib 150 mg) +
Al placebo [1] [3].

o Control Arm: Al (anastrozole 1 mg or letrozole 2.5 mg) orally once daily continuously + the
same CDKA4/6 inhibitor + camizestrant placebo.

¢ Key Assessments:

o Primary Endpoint: Progression-Free Survival (PFS) per RECIST v1.1 by investigator.

o Secondary Endpoints: Time to second progression (PFS2), Overall Survival (OS), safety,
guality of life (EORTC QLQ-C30), and pharmacokinetics.

SERENA-1-Based Phase | Safety & Tolerability Protocol

This protocol provides a framework for assessing the safety and preliminary efficacy of the combination,

particularly in pre-treated populations [4] [5].

e Objective: To characterize the safety, tolerability, pharmacokinetics, and antitumor activity of
camizestrant in combination with different CDK4/6 inhibitors.
e Study Design: Multi-part, open-label, phase | study with dose-escalation and expansion cohorts.
e Dosing Groups:
o Camizestrant (75 mg or 150 mg) + Abemaciclib (standard dose)
o Camizestrant (75 mg, 150 mg, or 300 mg) + Palbociclib (standard dose)
o Camizestrant (75 mg) + Ribociclib (400 mg or 600 mg)
e Safety & PK Assessments:
o Safety: Record all adverse events (AESs), graded by CTCAE. Perform regular ECGs (for
ribociclib combination), and monitor hematological parameters.
o Pharmacokinetics: Collect serial blood samples for plasma concentration analysis of all drugs.
Key parameters: C~max~, T~max~, AUC, and half-life.
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Safety and Tolerability Considerations

The safety profile of camizestrant in combination with CDK4/6 inhibitors is consistent with the known

profiles of each individual medicine, with no new safety signals identified in the SERENA-6 trial [1] [2].

Discontinuation rates due to treatment were very low (1-2%) and similar between arms [1].

The table below summarizes the most common treatment-emergent adverse events (AEs) observed with the

75 mg dose of camizestrant in combination therapy from the SERENA-1 trial [4].

Table 3: Common Adverse Events by Combination (Phase | Data)

Adverse Event

Camizestrant +
Abemaciclib

Camizestrant
+ Palbociclib

Camizestrant +
Ribociclib (400
mg)

Camizestrant +
Ribociclib (600
mg)

Diarrhea

Neutropenia

Grade =3 AEs
(All Causality,
SERENA-6)

87.5%

Information not specified

60% in camizestrant arm
vs. 46% in Al arm,
primarily hematological
(e.g., neutropenia: 45%
vs. 34%) [1]

Information not
specified

80.0%

Information not
specified

32.1%

Information not
specified

53.1%

Note: SERENA-6 reported that the higher rate of Grade >3 AEs in the camizestrant arm was associated with

a longer duration of drug exposure, and the majority were manageable hematological events typical of

CDK4/6 inhibitors [1].

e Photopsia: Some patients receiving camizestrant experienced brief flashes of light in the peripheral
vision. This did not impact daily activities, was reversible, and was not associated with structural eye
changes or visual acuity loss [1].

o CDKA4/6i-Class Toxicities: Monitor for class-specific effects: hematological toxicity (especially with
palbociclib and ribociclib), gastrointestinal events (with abemaciclib), and QTc prolongation (with

ribociclib) [7].
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Conclusion

The combination of camizestrant (75 mg once daily) with standard doses of palbociclib, ribociclib, or
abemaciclib is a well-tolerated and highly effective regimen, supported by robust Phase III evidence. The
ctDNA-guided approach pioneered in SERENA-6 represents a paradigm shift in managing resistance in HR+
advanced breast cancer. These application notes provide a foundation for researchers to design further studies

or implement similar therapeutic strategies.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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